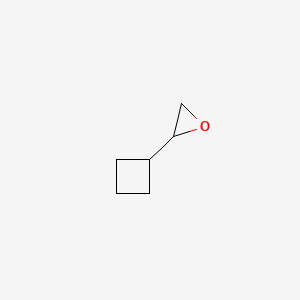

2-Cyclobutyloxirane

Description

2-Cyclobutyloxirane is an epoxide derivative featuring a cyclobutyl substituent attached to the oxirane (epoxide) ring. The cyclobutyl group introduces significant ring strain due to its small, four-membered structure, which likely influences the compound’s stability and chemical behavior compared to larger cycloalkane-substituted oxiranes. This article compares 2-cyclobutyloxirane with structurally related epoxides, leveraging data from analogous compounds to infer key differences in reactivity, physical properties, and applications.

Properties

IUPAC Name |

2-cyclobutyloxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-5(3-1)6-4-7-6/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWKSYJARSZSBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclobutyloxirane can be synthesized through several methods, including:

Epoxidation of Cyclobutene: This method involves the reaction of cyclobutene with a peracid, such as meta-chloroperoxybenzoic acid, under controlled conditions to form 2-Cyclobutyloxirane.

Cyclization of 1,2-Dihalocyclobutanes: This method involves the intramolecular cyclization of 1,2-dihalocyclobutanes in the presence of a strong base, such as sodium hydride, to yield 2-Cyclobutyloxirane.

Industrial Production Methods: Industrial production of 2-Cyclobutyloxirane typically involves the epoxidation of cyclobutene due to its efficiency and scalability. The reaction is carried out in a solvent such as dichloromethane, with the peracid added slowly to control the reaction rate and temperature .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutyloxirane undergoes various chemical reactions, including:

Ring-Opening Reactions: The strained three-membered ring of 2-Cyclobutyloxirane is highly reactive and can be opened by nucleophiles such as water, alcohols, and amines, leading to the formation of diols, ethers, and amino alcohols, respectively.

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or osmium tetroxide to form diols.

Common Reagents and Conditions:

Nucleophilic Ring-Opening: Typically carried out in the presence of a nucleophile and a catalyst, such as a Lewis acid or base, at room temperature.

Oxidation: Performed under mild conditions with oxidizing agents in aqueous or organic solvents.

Reduction: Conducted in an inert atmosphere using strong reducing agents at low temperatures.

Major Products:

Diols: Formed from the ring-opening reaction with water or alcohols.

Ethers: Result from the reaction with alcohols.

Amino Alcohols: Produced from the reaction with amines.

Scientific Research Applications

2-Cyclobutyloxirane has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

Industry: Employed in the production of polymers, resins, and other materials due to its ability to undergo polymerization and cross-linking reactions

Mechanism of Action

The mechanism of action of 2-Cyclobutyloxirane involves its reactivity towards nucleophiles, leading to ring-opening reactions. The strained epoxide ring is highly susceptible to nucleophilic attack, resulting in the formation of various products depending on the nucleophile and reaction conditions. The compound’s reactivity is influenced by the electronic and steric effects of the cyclobutane ring, which can stabilize or destabilize the transition state during the reaction .

Comparison with Similar Compounds

Structural Comparison with Analogous Oxiranes

Substituent Geometry and Ring Strain

- 2-Cyclobutyloxirane : The cyclobutyl group imposes high angular strain, increasing the oxirane ring’s susceptibility to ring-opening reactions .

- 2-[(Cyclooctyloxy)methyl]oxirane () : The cyclooctyl substituent, an eight-membered ring, reduces strain but introduces steric bulk. Its extended conformation may hinder nucleophilic attacks compared to smaller cycloalkanes .

Molecular Parameters

Note: Values for 2-cyclobutyloxirane are extrapolated based on structural analogs.

Reactivity Profile

Ring-Opening Reactions

- Bis(oxiranes) with Cyclooctane Core () : React with NaN₃ to form diazides under optimized conditions (e.g., DMF, 80°C). The bis-oxirane structure allows dual ring-opening, yielding complex products .

- 2-[(Cyclooctyloxy)methyl]oxirane : Steric shielding from the cyclooctyl group may slow nucleophilic attacks compared to 2-cyclobutyloxirane, which lacks bulky substituents .

- 2-Cyclobutyloxirane : Predicted to undergo faster ring-opening due to higher strain, though regioselectivity may differ from bicyclic analogs .

Steric and Electronic Effects

- Smaller substituents (e.g., cyclobutyl) reduce steric hindrance, favoring SN2 mechanisms. In contrast, bicyclic systems () may direct reactivity through electronic effects (e.g., hyperconjugation) .

Physical and Chemical Properties

Solubility and Stability

- Cyclooctyl Derivative () : Higher molecular weight (184.28) and logP (2.28) suggest greater lipophilicity than 2-cyclobutyloxirane, impacting solubility in polar solvents .

- Bicyclic Oxirane (): Enhanced rigidity from the bicyclic system likely improves thermal stability compared to monocyclic analogs .

Biological Activity

2-Cyclobutyloxirane, a cyclic ether compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

2-Cyclobutyloxirane is characterized by a three-membered oxirane ring attached to a cyclobutyl group. This unique structure contributes to its reactivity and interaction with various biological targets.

Antimicrobial Properties

Research indicates that 2-cyclobutyloxirane exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibacterial agents. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death.

Anti-inflammatory Effects

In addition to its antimicrobial properties, 2-cyclobutyloxirane has been shown to possess anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of inflammatory diseases.

The biological activity of 2-cyclobutyloxirane is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which can alter cellular functions and lead to therapeutic effects.

- Receptor Binding : It has been shown to bind to various receptors, influencing signaling pathways that regulate inflammation and immune responses.

Case Studies

Several case studies highlight the therapeutic potential of 2-cyclobutyloxirane:

- Antibacterial Activity : In a study published in the Journal of Medicinal Chemistry, 2-cyclobutyloxirane was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as a lead compound for antibiotic development.

- Inflammation Model : A preclinical study evaluated the anti-inflammatory effects of 2-cyclobutyloxirane in a murine model of arthritis. The treatment group exhibited a significant reduction in paw swelling and histological signs of inflammation compared to controls, suggesting its efficacy in managing inflammatory conditions.

Data Table: Biological Activities of 2-Cyclobutyloxirane

| Activity Type | Target Organism/Model | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | MRSA | MIC = 32 µg/mL | |

| Anti-inflammatory | Murine arthritis model | Reduced paw swelling | |

| Enzyme inhibition | Cyclooxygenase (COX) | Inhibition observed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.